![molecular formula C20H24Cl2O3 B14731188 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate CAS No. 6293-88-5](/img/structure/B14731188.png)
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a bicyclo[3.1.1]heptane ring system with dimethyl and dichlorophenoxy substituents, making it a subject of interest for researchers.
准备方法
The synthesis of 2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-2,3,3-trimethylcyclopent-3-enone with methanol under basic conditions to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its bicyclic structure allows it to fit into certain biological receptors, influencing their activity. The dichlorophenoxy group may also play a role in its binding affinity and specificity.
相似化合物的比较
Similar compounds include:
Myrtenol: Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- (C10H16O).
Nopol: Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl- (C11H18O).
α-Bergamotene: Bicyclo[3.1.1]hept-2-ene, 2,6-dimethyl-6-(4-methyl-3-pentenyl)- (C15H24).
These compounds share similar bicyclic structures but differ in their substituents, leading to variations in their chemical properties and applications.
属性
CAS 编号 |
6293-88-5 |
|---|---|
分子式 |
C20H24Cl2O3 |
分子量 |
383.3 g/mol |
IUPAC 名称 |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C20H24Cl2O3/c1-12(25-18-7-6-15(21)11-17(18)22)19(23)24-9-8-13-4-5-14-10-16(13)20(14,2)3/h4,6-7,11-12,14,16H,5,8-10H2,1-3H3 |
InChI 键 |
IUVHZFAEXACUFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCCC1=CCC2CC1C2(C)C)OC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


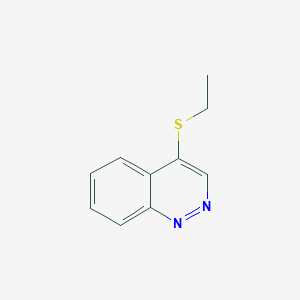
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
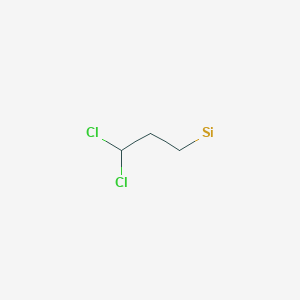
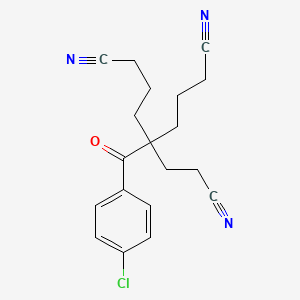
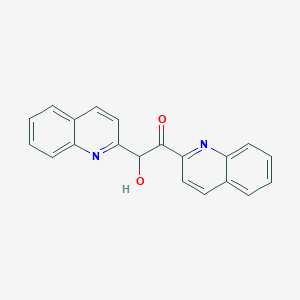
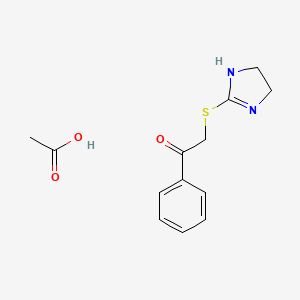
![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
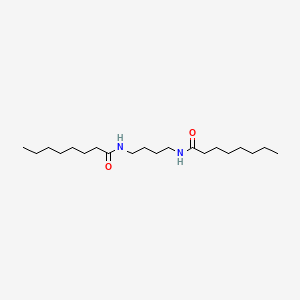


![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)

![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
